molecular formula C13H13N5O B2873398 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol CAS No. 1021023-73-3

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

Cat. No.: B2873398
CAS No.: 1021023-73-3
M. Wt: 255.281
InChI Key: OQRWWTCTHDGACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol is a chemical compound based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-known bioisostere of the endogenous purine base adenine . This structural similarity allows derivatives of this core structure to compete with ATP for binding in the catalytic cleft of a diverse range of kinases, making it a highly valuable scaffold in medicinal chemistry for the development of targeted protein kinase inhibitors . The specific substitution pattern of this compound is designed to probe interactions with key regions of kinase targets.The primary research application of this compound and its analogs is in oncology, particularly as investigational antitumor agents . The pyrazolo[3,4-d]pyrimidine core is a cornerstone structure in targeted cancer therapy research, found in inhibitors of critical tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), VGFR (Vascular Endothelial Growth Factor Receptor), and FLT3 (FMS-like tyrosine kinase 3) . Inhibition of these targets disrupts essential signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Beyond these targets, this scaffold has also been reported in the development of potent inhibitors of RET (Rearranged during Transfection) kinase, including its gatekeeper mutants, which are relevant in non-small cell lung cancer and thyroid cancer . Furthermore, research indicates that some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory and analgesic properties, linked to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme . Other explored therapeutic areas include their use as sigma-1 receptor (σ1R) ligands for investigating neuropathic pain .This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWWTCTHDGACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Substituent Effects

  • Phenol vs. Chromenone: The target compound’s phenol group improves aqueous solubility compared to the chromen-4-one moiety in Examples 29 and 33, which increases lipophilicity and membrane permeability .
  • Ethylamine Linker vs.
  • Halogenated Derivatives : Fluorine substitution in Examples 29 and 33 enhances metabolic stability and target affinity through electronegative effects .

Stability and Metabolic Profile

  • Methylation at C3 (Example 33) reduces oxidative metabolism, extending half-life in hepatic microsomes .
  • The ethylthio group in may confer redox-sensitive release properties, a feature absent in the target compound .

Biological Activity

The compound 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol , a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C13H15N5O\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}

This structure allows for multiple interactions with proteins and enzymes, contributing to its biological effects.

Anticancer Activity

Research indicates that compounds related to pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compound has demonstrated inhibitory concentrations (IC50) in the range of 0.3–24 µM against various cancer cell lines, including MCF-7 breast cancer cells. Notably, one derivative exhibited potent inhibition of tumor growth and induced apoptosis in cancer cells while suppressing cell migration and cell cycle progression .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Effect
5bEGFR0.3Strong inhibition
5iEGFR7.60Moderate inhibition
9eVGFR-221Moderate activity

Antiparasitic and Antifungal Properties

In addition to anticancer activity, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as antiparasitic and antifungal agents. Their mechanism involves disrupting cellular processes in pathogens, making them potential candidates for treating infections caused by resistant strains .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors. For example, the binding affinity to EGFR is facilitated by interactions between the pyrazolo ring and critical amino acids within the receptor's active site. Molecular docking studies have revealed that these compounds can form hydrogen bonds and pi-pi interactions with key residues, enhancing their inhibitory potential .

Case Study 1: Inhibition of EGFR in Breast Cancer Cells

A study involving compound 5b demonstrated its ability to inhibit EGFR effectively in MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Antifungal Activity Against Candida Species

Another investigation assessed the antifungal activity of a related compound against various Candida species. The results showed that the compound could inhibit fungal growth at concentrations lower than those required for traditional antifungal agents, highlighting its potential as an alternative treatment .

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